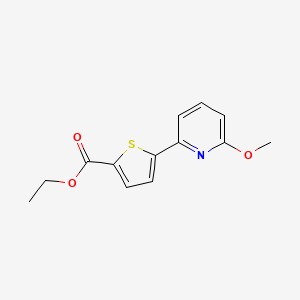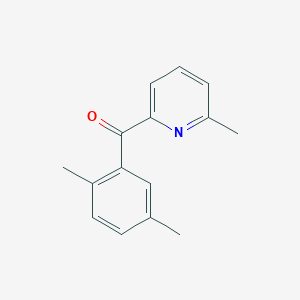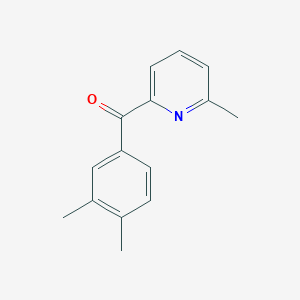
2-(4-Hexylbenzoyl)-3-methylpyridine
Vue d'ensemble
Description
“2-(4-Hexylbenzoyl)-3-methylpyridine” is a chemical compound with the molecular formula C19H23NO. It has a molecular weight of 281.4 . The IUPAC name for this compound is (4-hexylphenyl) (4-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for “2-(4-Hexylbenzoyl)-3-methylpyridine” is 1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-15(2)12-13-20-18/h8-14H,3-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound “2-(4-Hexylbenzoyl)-3-methylpyridine” has a molecular weight of 281.4 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the current data.Applications De Recherche Scientifique
1. Metabolism Studies
2-Amino-3-methylpyridine, structurally related to 2-(4-Hexylbenzoyl)-3-methylpyridine, has been studied for its metabolism in vitro using rat and rabbit hepatic preparations, yielding various metabolites (Altuntas, Manson, Zhao, & Gorrod, 1997).
2. Spin-Crossover Complexes
2-Methylimidazol-4-yl-methylideneamino-2-ethylpyridine, akin to the compound of interest, functions as a bidentate ligand to the iron(II) ion in spin-crossover complexes. These complexes exhibit a steep one-step spin crossover between high-spin and low-spin states (Nishi et al., 2010).
3. Supramolecular Association
The 2-amino-4-methylpyridinium salts, structurally similar to the subject compound, have been characterized for their supramolecular association in organic acid–base salts. These salts form supramolecular chains and frameworks due to hydrogen bonding (Khalib, Thanigaimani, Arshad, & Razak, 2014).
4. Fluorescent Labeling Reagents
Compounds like 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, which are structurally related to the compound , are used as fluorescent labeling reagents for the quantitative analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
5. Electroluminescent Properties
Mono-cyclometalated Pt(II) complexes containing 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, structurally analogous to the target compound, exhibit unique electroluminescent properties. These properties are influenced by the ligands' bulkiness and coordination geometry (Ionkin, Marshall, & Wang, 2005).
Propriétés
IUPAC Name |
(4-hexylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-9-16-10-12-17(13-11-16)19(21)18-15(2)8-7-14-20-18/h7-8,10-14H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSFYGGTCDBCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylbenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391967.png)










